molecular formula C20H25N5 B2910967 7-(4-Ethylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 900893-00-7

7-(4-Ethylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2910967
CAS RN: 900893-00-7
M. Wt: 335.455
InChI Key: ZYJXWGHAZYIXTB-UHFFFAOYSA-N
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Description

The compound “7-(4-Ethylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine” belongs to the class of organic compounds known as n-arylpiperazines . These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a new pyrazolo[1,5-a]pyrimidine derivative was synthesized by a three-step synthesis process . The process involved the use of intermediate compounds, 1-methylpiperazine, and potassium carbonate in acetonitrile .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by infrared and mass spectroscopy, 1H NMR, elemental analyses, and single crystal X-ray diffraction . The compound crystallizes in a monoclinic system, with the pyrazolo[1,5-a]pyrimidine and phenyl ring being almost coplanar . The piperazine ring is in a chair conformation .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the search results, pyrimidine derivatives are known for their synthetic versatility . This allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell proliferation, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the cells from proliferating. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to the arrest of cell proliferation, affecting downstream effects such as DNA replication and cell division.

Pharmacokinetics

The compound’s water solubility suggests it may have good bioavailability

Result of Action

The compound has shown significant inhibitory activity against certain cancer cell lines . It has been found to exhibit cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . This suggests that the compound could potentially be used as a therapeutic agent in cancer treatment.

Advantages and Limitations for Lab Experiments

The advantages of using 7-(4-Ethylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine in lab experiments include its potent inhibitory activity against various enzymes, its unique chemical structure, and its potential applications in the field of medicine. However, the limitations of using this compound in lab experiments include its high cost, its potential toxicity, and the need for specialized equipment and expertise for its synthesis and analysis.

Future Directions

There are several future directions for research on 7-(4-Ethylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine. One direction is to investigate its potential applications in the treatment of neurological disorders, such as schizophrenia. Another direction is to investigate its potential applications in the treatment of cardiovascular diseases, such as hypertension and heart failure. Additionally, further research is needed to investigate the safety and toxicity of this compound and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 7-(4-Ethylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine involves the reaction of 4-methylphenylhydrazine with ethyl 2-(chloromethyl)acrylate to form the intermediate 5-methyl-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde. The intermediate is then reacted with 1-(4-ethylpiperazin-1-yl)propan-2-ol in the presence of a base to form the final product.

Scientific Research Applications

7-(4-Ethylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in the field of medicine. This compound has been found to exhibit potent inhibitory activity against various enzymes, including phosphodiesterase 5 (PDE5), cyclic adenosine monophosphate (cAMP) phosphodiesterases, and phosphodiesterase 10A (PDE10A). These enzymes play important roles in the regulation of various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal signaling.

properties

IUPAC Name

7-(4-ethylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5/c1-4-23-9-11-24(12-10-23)19-13-16(3)22-20-18(14-21-25(19)20)17-7-5-15(2)6-8-17/h5-8,13-14H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJXWGHAZYIXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=NC3=C(C=NN23)C4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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